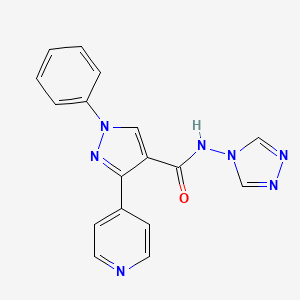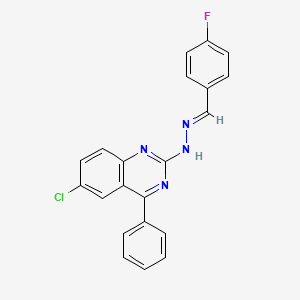![molecular formula C19H22N2O2S B5853263 N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide, also known as MB-2, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MB-2 is a synthetic compound that belongs to the family of benzamide derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide is not yet fully understood. However, it has been proposed that N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the limitations of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and evaluate its potential therapeutic applications in various inflammatory disorders. Moreover, the antitumor activity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide needs to be further explored, and its potential use in cancer therapy needs to be carefully evaluated. Additionally, the safety and toxicity of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide need to be further studied to ensure its safe use in clinical settings.
Synthesemethoden
The synthesis of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide involves the reaction between 4-methylphenylthioacetic acid and 4-aminobutyric acid, which results in the formation of N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders. Moreover, N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-24-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDMIMVRISGJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)

![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5853278.png)

![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)